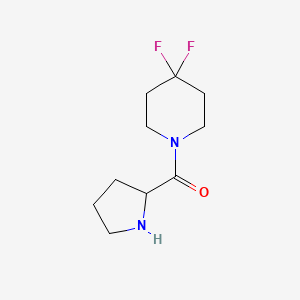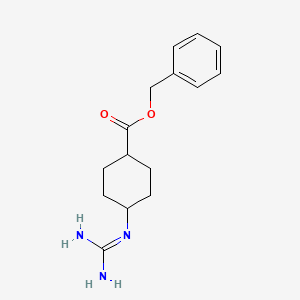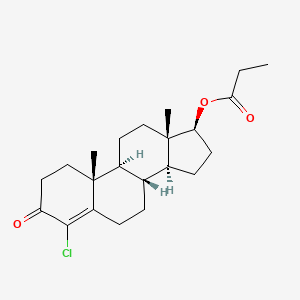
Clostebol propionate
Übersicht
Beschreibung
Clostebol propionate, also known as 4-chlorotestosterone 17β-propionate or as 4-chloroandrost-4-en-17β-ol-3-one 17β-propionate, is a synthetic, injected anabolic-androgenic steroid (AAS) and a derivative of testosterone . It is an androgen ester, specifically, the C17β propionate ester of clostebol (4-chlorotestosterone), and acts as a prodrug of clostebol in the body .
Synthesis Analysis
The synthesis of Clostebol propionate involves a multi-step reaction with two steps . The first step involves diethyl ether, dioxane, propionic acid, and chlorine. The second step involves pyridine .Molecular Structure Analysis
The molecular formula of Clostebol propionate is C22H31ClO3 . Its molar mass is 378.94 g·mol−1 . The IUPAC name for Clostebol propionate is (8R,9S,10R,13S,14S,17S)-4-Chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl propanoate .Chemical Reactions Analysis
Clostebol propionate is an androgen ester and acts as a prodrug of clostebol in the body . It is specifically the C17β propionate ester of clostebol (4-chlorotestosterone) .Physical And Chemical Properties Analysis
Clostebol propionate has a molecular formula of C22H31ClO3 and a molar mass of 378.94 g·mol−1 .Wissenschaftliche Forschungsanwendungen
1. Athletic Performance and Doping Control
Clostebol, a synthetic androgenic steroid, has been noted for its potential misuse in sports for enhancing physical performance. Despite being prohibited by the International Olympic Committee, its abuse, particularly among Brazilian athletes, has been increasing. Clostebol acetate, closely related to clostebol propionate, is found in dermatologic and gynecologic treatments in Brazil, leading to increased cases of doping violations. This has led to the development of sophisticated detection methods in athletes, utilizing techniques like liquid chromatography-tandem mass spectrometry to detect clostebol and its metabolites in hair, providing alternative means for doping control (Pereira et al., 2004; Salomone et al., 2018).
2. Metabolic Profiling
Research has also delved into the metabolic profiles of clostebol. A study identified new metabolites of clostebol in human urine, using liquid chromatography quadrupole time-of-flight mass spectrometry. This research is pivotal in understanding the drug's metabolic pathways, which can aid in more effective detection of its misuse, particularly in sports and animal husbandry (Lu et al., 2015).
3. Veterinary Applications
Clostebol propionate's usage extends to veterinary applications as well. Studies have been conducted on the metabolic reactions of clostebol acetate in horses, which is crucial for monitoring and controlling its misuse in racehorses (Leung et al., 2005).
4. Screening in Animal Husbandry
The screening for clostebol metabolites in bovine urine is an important tool in the control of violations related to its use in cattle breeding. This is essential for public health and maintaining the integrity of food production systems (Crabbe et al., 2002).
5. Dermatological Research
In dermatology, research has focused on optimizing the potency and anti-inflammatory capacity of topical corticosteroids, with clobetasol propionate (a related compound) being a primary subject. This research is crucial in understanding how different formulations and delivery vehicles affect drug efficacy and distribution in the skin, which has significant implications for the treatment of various skin disorders (Huang et al., 2004).
6. Forensic Applications
In forensic cases, the detection and analysis of clostebol metabolites can provide critical information. The development of sensitive analytical methods for this purpose aids in understanding the origin and route of clostebol intake, which can be instrumental in legal and regulatory contexts (Balcells et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClO3/c1-4-19(25)26-18-8-7-14-13-5-6-16-20(23)17(24)10-12-21(16,2)15(13)9-11-22(14,18)3/h13-15,18H,4-12H2,1-3H3/t13-,14-,15-,18-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBDFJMQBMNQB-DXODLALXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176009 | |
| Record name | Clostebol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clostebol propionate | |
CAS RN |
2162-44-9 | |
| Record name | 4-Chlorotestosterone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clostebol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clostebol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOSTEBOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JJ3052NOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



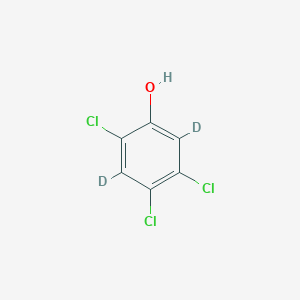
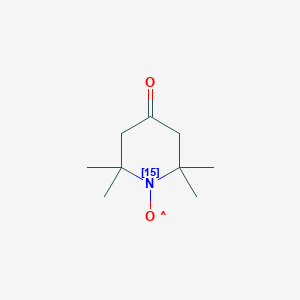
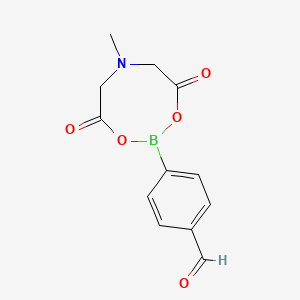
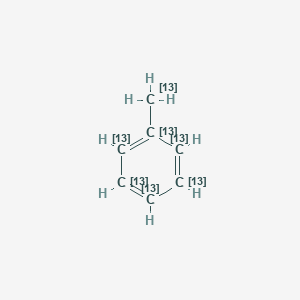
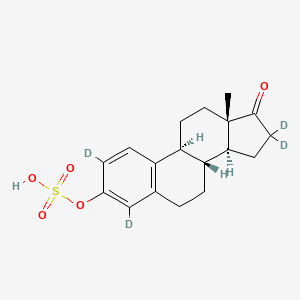

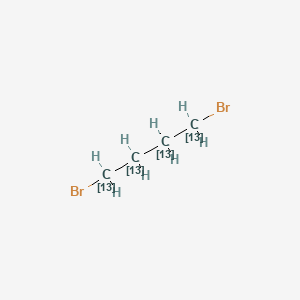
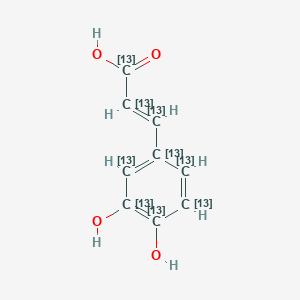
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
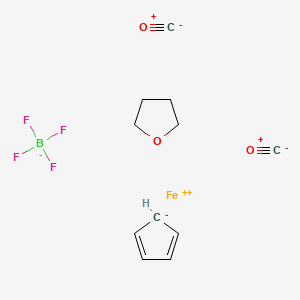
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
